molecular formula C22H18N2O B4159455 2-[4-(1-phenylethoxy)phenyl]quinoxaline

2-[4-(1-phenylethoxy)phenyl]quinoxaline

Cat. No.: B4159455
M. Wt: 326.4 g/mol
InChI Key: MIEGUAZIGCNTET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(1-Phenylethoxy)phenyl]quinoxaline is a novel quinoxaline derivative supplied for research purposes. Quinoxaline-based compounds are recognized as a privileged scaffold in medicinal chemistry due to their wide spectrum of biological activities . This compound is of significant interest for early-stage drug discovery, particularly in the fields of oncology and infectious diseases. Its core quinoxaline structure is a bioisostere of quinoline and naphthalene, which is present in several biologically active antibiotics and clinical agents . In anticancer research, quinoxaline analogues have demonstrated potent cytotoxic activities. For instance, compounds within the "Imiqualine" family, such as the lead compound EAPB02303, have shown outstanding nanomolar activity against human cancer cell lines, including cutaneous melanoma models like the A375 cell line . These compounds can induce mitotic catastrophe and apoptosis in cancer cells through an original mechanism of action that is distinct from conventional therapies . Furthermore, the [1,2,4]triazolo[4,3-a]quinoxaline sub-family has also exhibited low-micromolar to nanomolar range cytotoxic activities, underscoring the therapeutic potential of this chemical class . In antimicrobial research, quinoxaline derivatives have been extensively studied for their efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi . The piperazine-containing quinoxaline derivatives, in particular, have shown promising activity against pathogens like Pseudomonas aeruginosa . The biological activity of quinoxaline compounds is often attributed to interactions with cellular targets such as DNA, potentially through intercalation or the inhibition of enzymes like topoisomerase II . Researchers can utilize this compound as a key intermediate or core structure for developing novel therapeutic agents, conducting structure-activity relationship (SAR) studies, and exploring new mechanisms of action. This product is intended for research use only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[4-(1-phenylethoxy)phenyl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O/c1-16(17-7-3-2-4-8-17)25-19-13-11-18(12-14-19)22-15-23-20-9-5-6-10-21(20)24-22/h2-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEGUAZIGCNTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison

Quinoxaline derivatives vary significantly based on substituents at the 2- and 3-positions. Below is a structural and functional comparison with key analogs:

Compound Name Substituent Features Key Structural Differences
2-[4-(1-Phenylethoxy)phenyl]quinoxaline 4-(1-Phenylethoxy)phenyl group Bulky phenylethoxy group enhances lipophilicity
2-(4-Methylphenoxy)quinoxaline 4-Methylphenoxy group Smaller methyl group reduces steric hindrance
2-Benzyl-3-(4-ethoxyphenoxy)quinoxaline Ethoxyphenoxy and benzyl groups Dual substituents modulate electronic effects
2-((4-Chlorobenzyl)sulfonyl)-3-(4-(2-fluorophenyl)piperazin-1-yl)quinoxaline Sulfonyl, piperazinyl, and halogen groups Polar sulfonyl and basic piperazine moieties

Key Observations :

  • Halogenated or sulfonated derivatives (e.g., ) exhibit enhanced binding to charged biological targets, such as enzymes or receptors.

Key Observations :

  • Antimicrobial Activity: Smaller substituents (e.g., methylphenoxy ) favor broad-spectrum activity, while bulkier groups (e.g., phenylethoxy) may limit penetration in Gram-negative bacteria.
  • Anticancer Activity : Ethoxy and halogen substituents enhance cytotoxicity, likely due to increased oxidative stress induction .
  • Central Nervous System (CNS) Activity : Piperazinyl-linked derivatives (e.g., ) show promise in antipsychotic applications due to receptor-binding versatility.

Key Observations :

  • Nucleophilic aromatic substitution is a versatile strategy for introducing alkoxy/aryloxy groups .
  • Piperidine or piperazine incorporation requires multi-step synthesis, including coupling and sulfonylation .

Q & A

Basic: What synthetic methodologies are most effective for preparing 2-[4-(1-phenylethoxy)phenyl]quinoxaline, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves condensation of ortho-phenylenediamine with a dicarbonyl precursor under acidic or basic conditions. Key steps include:

  • Precursor selection : Use of 4-(1-phenylethoxy)benzil derivatives as dicarbonyl precursors to introduce the phenylethoxy substituent .
  • Solvent/base optimization : Dimethyl sulfoxide (DMSO) or acetonitrile with triethylamine as a base improves reaction efficiency .
  • Reaction monitoring : Thin-layer chromatography (TLC) in hexane/ethyl acetate systems tracks progress, ensuring completion before purification via column chromatography or recrystallization .
  • Yield enhancement : Adjusting stoichiometric ratios (e.g., 1:1.2 for diamine:dicarbonyl) and refluxing at 60–80°C for 6–8 hours maximizes yields (reported 56–86% in analogous syntheses) .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:
Critical techniques include:

  • 1H/13C NMR : Identifies aromatic protons (δ 7.2–8.5 ppm) and ether-linked substituents (e.g., phenylethoxy group at δ 4.5–5.0 ppm). Spin-spin coupling confirms regiochemistry .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C22H19N2O) and detects isotopic patterns .
  • HPLC-PDA : Assesses purity (>95%) using C18 columns with acetonitrile/water gradients .
  • X-ray crystallography : Resolves crystal packing and dihedral angles between quinoxaline and substituent rings (e.g., ~22° in fluorophenyl analogs) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of quinoxaline derivatives with enhanced bioactivity?

Answer:
SAR strategies involve:

  • Substituent variation : Electron-withdrawing groups (e.g., -NO2, -CF3) at the phenyl ring increase antiproliferative activity (e.g., IC50 = 2.5 µM in HCT116 cells for urea derivatives) .
  • Ether vs. thioether linkages : Thioether analogs (e.g., propylthio substituents) show improved enzyme inhibition (e.g., topoisomerase II) due to sulfur’s nucleophilicity .
  • Hybridization : Coupling with coumarin moieties enhances dual-targeting (e.g., kinase and DNA intercalation) .
  • Computational docking : Molecular modeling predicts binding affinities to targets like EGFR or PARP, guiding rational substitutions .

Advanced: How should researchers resolve contradictions in reported biological activities of quinoxaline derivatives?

Answer:
Address discrepancies via:

  • Assay standardization : Compare IC50 values under consistent conditions (e.g., MTT assay at 48h vs. 72h incubation) .
  • Metabolic stability testing : Evaluate cytochrome P450 interactions to identify false negatives from rapid metabolism .
  • Structural validation : Confirm compound integrity post-assay (e.g., LC-MS to detect degradation) .
  • Target profiling : Use kinase panels or proteomics to differentiate off-target effects (e.g., ROS induction vs. specific kinase inhibition) .

Advanced: What mechanistic insights explain the antiproliferative effects of 2-substituted quinoxalines?

Answer:
Key mechanisms include:

  • Topoisomerase II inhibition : Stabilizes DNA cleavage complexes, as shown via plasmid relaxation assays .
  • Cell cycle arrest : Flow cytometry reveals G2/M phase arrest in MCF-7 cells (e.g., 48h treatment with 10 µM) .
  • ROS induction : DCFH-DA assays quantify reactive oxygen species (ROS) upregulation, triggering apoptosis .
  • Mitochondrial targeting : JC-1 staining demonstrates loss of mitochondrial membrane potential .

Advanced: How can computational methods optimize quinoxaline derivatives for selective enzyme inhibition?

Answer:
Computational workflows include:

  • Molecular docking (AutoDock/Vina) : Predict binding poses in ATP pockets (e.g., EGFR TK domain) .
  • MD simulations (GROMACS) : Assess ligand-protein stability over 100-ns trajectories .
  • QSAR modeling : Correlate substituent descriptors (e.g., logP, polar surface area) with IC50 values .
  • ADMET prediction (SwissADME) : Optimize bioavailability and reduce hepatotoxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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